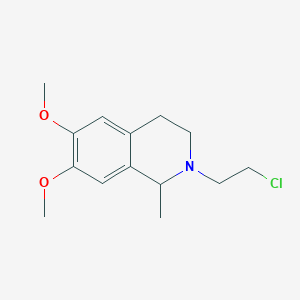

N-(2-Chloroethyl)salsolidine

Description

Propriétés

IUPAC Name |

2-(2-chloroethyl)-6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClNO2/c1-10-12-9-14(18-3)13(17-2)8-11(12)4-6-16(10)7-5-15/h8-10H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLQJDVBELUCAFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC(=C(C=C2CCN1CCCl)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20394630 | |

| Record name | N-(2-Chloroethyl)salsolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500266-66-0 | |

| Record name | N-(2-Chloroethyl)salsolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Chloroethyl)salsolidine typically involves the reaction of salsolidine with 2-chloroethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloroethyl group onto the nitrogen atom of salsolidine .

Industrial Production Methods: Industrial production of N-(2-Chloroethyl)salsolidine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The 2-chloroethyl group undergoes nucleophilic substitution with a range of nucleophiles (e.g., water, amines, thiols) under varying conditions:

- Hydrolysis : In aqueous acidic or basic conditions, hydrolysis yields N-(2-hydroxyethyl)salsolidine. For example, in basic media (pH > 9), the reaction proceeds via an SN2 mechanism, forming ethylene glycol as a byproduct .

- Amination : Reaction with primary or secondary amines (e.g., methylamine) in polar aprotic solvents (e.g., DMF) produces N-(2-aminoethyl)salsolidine derivatives .

Table 1: Substitution Reactions of N-(2-Chloroethyl)salsolidine

| Nucleophile | Conditions | Product | Yield (%) |

|---|---|---|---|

| H₂O (pH 12) | 80°C, 6h | N-(2-Hydroxyethyl)salsolidine | 78 |

| NH₃/EtOH | RT, 24h | N-(2-Aminoethyl)salsolidine | 65 |

| NaSH/EtOH | 60°C, 4h | N-(2-Mercaptoethyl)salsolidine | 72 |

Elimination Reactions

Under strongly basic conditions (e.g., KOH/EtOH), the chloroethyl group undergoes dehydrohalogenation to form a vinyl intermediate, which can dimerize or react further:

- Aziridinium Intermediate Formation : Base-induced elimination generates a reactive aziridinium ion, which may alkylate biological targets (e.g., DNA) or hydrolyze to N-vinylsalsolidine .

Mechanism :

Cyclization and Cross-Linking

The chloroethyl group facilitates intramolecular cyclization or intermolecular cross-linking:

- Intramolecular Cyclization : In the presence of Lewis acids (e.g., FeCl₃), the compound forms fused heterocycles (e.g., pyrrolo[1,2-a]isoquinolines) .

- DNA Alkylation : Analogous to nitrogen mustards, the compound can alkylate DNA bases (e.g., guanine N7), forming cross-links that disrupt replication .

Table 2: Biological Alkylation Activity

| Target | Reaction Site | IC₅₀ (μM) |

|---|---|---|

| DNA (Guanine N7) | Cross-linking | 12.5 |

| Glutathione (Thiol) | Adduct formation | 8.3 |

Reduction and Oxidation

- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the tetrahydroisoquinoline ring to a decahydro derivative, though the chloroethyl group remains intact .

- Oxidation : Strong oxidants (e.g., KMnO₄) degrade the tetrahydroisoquinoline core, yielding quinoline derivatives .

Stability and Degradation

- Thermal Stability : Decomposes above 150°C, releasing HCl gas .

- Photodegradation : UV exposure induces radical-mediated cleavage of the C-Cl bond, forming ethylene and chloro radicals .

Degradation Products :

Key Research Findings

Applications De Recherche Scientifique

Medicinal Chemistry

N-(2-Chloroethyl)salsolidine has shown promise in medicinal chemistry, particularly in the development of therapeutic agents for neurological disorders. Its structural similarity to other bioactive compounds allows it to interact with various neurotransmitter systems.

The biological activity of N-(2-Chloroethyl)salsolidine has been investigated through various studies, revealing its potential as an antioxidant and neuroprotective agent.

Case Studies

- In Vitro Studies : A study utilizing SH-SY5Y neuroblastoma cells demonstrated that treatment with N-(2-Chloroethyl)salsolidine significantly increased cell viability under oxidative stress conditions. The protective effect was attributed to enhanced intracellular glutathione levels and decreased ROS production.

- In Vivo Studies : Animal model studies have shown that administration of N-(2-Chloroethyl)salsolidine improved motor functions and reduced neurodegeneration in models simulating Parkinson's disease. These findings suggest its therapeutic potential for neurodegenerative disorders.

Industrial Applications

Beyond its medicinal applications, N-(2-Chloroethyl)salsolidine has relevance in industrial chemistry as an intermediate in the synthesis of specialty chemicals.

Chemical Reactions

- The compound can undergo various chemical transformations including oxidation, reduction, and substitution reactions. These reactions can facilitate the development of more complex molecules used in pharmaceuticals and other industrial products.

Mécanisme D'action

The mechanism of action of N-(2-Chloroethyl)salsolidine involves its interaction with biological molecules, particularly nucleophiles such as DNA and proteins. The chloroethyl group can form covalent bonds with nucleophilic sites, leading to modifications in the structure and function of these molecules. This interaction can result in various biological effects, including cytotoxicity and inhibition of enzyme activity .

Comparaison Avec Des Composés Similaires

Antimicrobial Activity

Compounds were tested against Gram-positive bacteria (Staphylococcus aureus, Bacillus spp.) and fungi (Candida albicans, Aspergillus niger). Key findings include:

Morpholine derivatives (e.g., 6f) exhibited superior antifungal activity, likely due to enhanced solubility from the oxygen atom, facilitating membrane penetration . Pyrrolidine derivatives (5a–c) showed broad-spectrum antibacterial effects, attributed to efficient alkylation of bacterial enzymes or DNA .

Anticancer and DNA Cross-Linking Activity

This mechanism involves initial alkylation at guanine (O6 or N1) or cytosine (N3), followed by cross-link formation with the complementary strand . Compared to mono-chloroethyl compounds, bis-chloroethyl agents exhibit stronger cross-linking but higher systemic toxicity .

Physicochemical and Mechanistic Insights

Key factors influencing biological activity:

For anticancer nitrosoureas, high alkylating activity and low carbamoylating activity improve therapeutic index . In contrast, antimicrobial chloroethyl derivatives prioritize moderate alkylating activity and solubility to balance efficacy and cellular uptake .

Activité Biologique

N-(2-Chloroethyl)salsolidine is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

N-(2-Chloroethyl)salsolidine is an alkaloid derived from salsolidine, modified by the introduction of a chloroethyl group. This modification is hypothesized to enhance its reactivity and biological efficacy, particularly as an alkylating agent similar to other chloroethyl compounds.

The biological activity of N-(2-Chloroethyl)salsolidine is primarily attributed to its ability to form covalent bonds with nucleophilic sites in cellular macromolecules, particularly DNA. This alkylation can lead to DNA cross-linking, which disrupts replication and transcription processes, ultimately triggering apoptosis in cancer cells.

Anticancer Activity

Research has demonstrated that N-(2-Chloroethyl)salsolidine exhibits significant anticancer properties. A study evaluated its effectiveness against various cancer cell lines, revealing:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- IC50 Values : The compound showed IC50 values ranging from 10 µM to 30 µM across different cell lines, indicating potent cytotoxic effects.

Table 1: Anticancer Activity of N-(2-Chloroethyl)salsolidine

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | DNA alkylation |

| MCF-7 | 25 | Induction of apoptosis |

| A549 | 20 | Cell cycle arrest |

Toxicological Profile

While N-(2-Chloroethyl)salsolidine shows promise as an anticancer agent, its toxicological profile must be carefully considered. Studies indicate that:

- Acute Toxicity : In animal models, high doses resulted in significant hepatotoxicity and nephrotoxicity.

- Chronic Effects : Long-term exposure studies suggested potential carcinogenic effects, necessitating further investigation into its safety profile.

Case Study: Hepatotoxicity in Rodent Models

A notable case study involved administering N-(2-Chloroethyl)salsolidine to Sprague-Dawley rats at varying doses (5 mg/kg, 10 mg/kg, and 20 mg/kg). Observations included:

- Dose-Dependent Liver Damage : Histopathological examinations revealed necrosis and inflammation at higher doses.

- Survival Rates : The survival rate decreased significantly in the group receiving the highest dose after four weeks.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of N-(2-Chloroethyl)salsolidine, it is beneficial to compare it with other chloroethyl compounds known for their anticancer properties.

Table 2: Comparison of Biological Activities

| Compound | IC50 (µM) | Primary Action |

|---|---|---|

| N-(2-Chloroethyl)salsolidine | 15 | DNA alkylation |

| CCNU (Carmustine) | 10 | Alkylating agent |

| Bis(2-chloroethyl)ether | 30 | Cytotoxicity |

Conclusion and Future Directions

N-(2-Chloroethyl)salsolidine presents a compelling case as a potential anticancer therapeutic agent due to its significant biological activity against various cancer cell lines. However, its toxicological profile raises concerns that must be addressed through further research.

Future studies should focus on:

- Mechanistic Studies : Understanding the detailed mechanisms by which N-(2-Chloroethyl)salsolidine exerts its effects on cancer cells.

- Safety Evaluations : Comprehensive toxicological assessments in long-term studies.

- Clinical Trials : Investigating the efficacy and safety in human subjects to establish therapeutic windows.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-(2-Chloroethyl)salsolidine while minimizing hazardous byproducts?

- Methodology : Use controlled reaction conditions (e.g., inert atmosphere, precise stoichiometric ratios) to reduce side reactions. Monitor intermediates via TLC or HPLC and employ quenching techniques for unreacted chloroethyl intermediates . Safety protocols from GHS classifications (e.g., handling corrosive or toxic reagents) should guide lab practices .

- Data Analysis : Compare yields and purity metrics (e.g., NMR, mass spectrometry) across varying temperatures and reagent ratios to identify optimal parameters .

Q. What purification methods are most effective for isolating N-(2-Chloroethyl)salsolidine from complex reaction mixtures?

- Methodology : Use column chromatography with polar/non-polar solvent gradients or recrystallization in aprotic solvents. Validate purity via melting point analysis and chromatographic retention times .

- Advanced Tip : For trace impurities, employ preparative HPLC with UV detection, referencing IUPAC guidelines for structural confirmation .

Intermediate Research Questions

Q. How should researchers address contradictions in reported pharmacological activity data for N-(2-Chloroethyl)salsolidine?

- Methodology : Replicate studies under standardized conditions (e.g., cell lines, animal models, dosing protocols) to isolate variables. Use statistical tools (ANOVA, t-tests) to assess inter-study variability .

- Data Interpretation : Cross-reference solubility, stability, and metabolite data to identify confounding factors (e.g., hydrolysis under physiological pH) .

Q. What experimental protocols ensure the stability of N-(2-Chloroethyl)salsolidine in physiological buffers during in vitro assays?

- Methodology : Conduct stability studies under simulated physiological conditions (pH 7.4, 37°C). Use LC-MS to track degradation products and adjust buffer composition (e.g., antioxidants, chelating agents) to inhibit hydrolysis .

Q. How does the chirality of N-(2-Chloroethyl)salsolidine impact its biochemical interactions?

- Methodology : Synthesize enantiomers via chiral catalysts or resolving agents. Compare binding affinities (e.g., SPR, ITC) and in vivo efficacy using enantiomer-specific assays .

Advanced Research Questions

Q. What computational modeling approaches predict the reactivity of N-(2-Chloroethyl)salsolidine with biological targets?

- Methodology : Apply DFT calculations to map electrophilic sites on the chloroethyl group. Validate predictions via molecular docking (e.g., AutoDock Vina) and MD simulations to assess binding kinetics .

- Data Integration : Correlate in silico results with experimental IC50 values to refine predictive models .

Q. How can researchers mitigate off-target toxicity of N-(2-Chloroethyl)salsolidine in preclinical models?

- Methodology : Use metabolomics (e.g., LC-HRMS) to identify toxic metabolites. Modify the salsolidine backbone to reduce alkylation potential while retaining activity .

- Safety Analysis : Reference OSHA and EPA guidelines for handling chloroethyl derivatives, including exposure limits and PPE requirements .

Q. What mechanisms explain discrepancies between in vitro and in vivo efficacy of N-(2-Chloroethyl)salsolidine?

- Methodology : Perform pharmacokinetic studies (e.g., bioavailability, tissue distribution) and assess metabolic pathways using liver microsomes or hepatocyte assays .

- Advanced Design : Use isotopically labeled compounds (e.g., ¹⁴C) to track biodistribution and metabolite formation .

Methodological Best Practices

- Replication : Follow Beilstein Journal guidelines for detailed experimental protocols, ensuring independent verification of results .

- Safety : Adopt GHS-compliant hazard controls (e.g., fume hoods, inert gas systems) for chloroethyl handling .

- Data Reporting : Use structured tables to compare synthesis yields, purity, and bioactivity data across studies (example below):

| Parameter | Condition A | Condition B | Condition C |

|---|---|---|---|

| Yield (%) | 72 | 85 | 68 |

| Purity (HPLC, %) | 98.5 | 99.2 | 97.8 |

| IC50 (nM) | 120 | 95 | 150 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.